molecular formula C10H12BrNO2 B14654943 5-(4-Bromobutyl)picolinic acid CAS No. 49751-48-6

5-(4-Bromobutyl)picolinic acid

Cat. No.: B14654943
CAS No.: 49751-48-6
M. Wt: 258.11 g/mol
InChI Key: ITLZIXOWINHSPZ-UHFFFAOYSA-N
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Description

5-(4-Bromobutyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. The compound is characterized by the presence of a bromobutyl group attached to the fifth position of the picolinic acid ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobutyl)picolinic acid typically involves the bromination of picolinic acid followed by the introduction of a butyl group. One common method involves the use of 5-bromopicolinic acid as a starting material. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The subsequent introduction of the butyl group can be carried out through a nucleophilic substitution reaction using butyl lithium or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromobutyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

5-(4-Bromobutyl)picolinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Bromobutyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, it may interact with zinc finger proteins, altering their structure and function, which can impact various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromobutyl)picolinic acid is unique due to the presence of the bromobutyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with molecular targets that are not possible with other picolinic acid derivatives.

Properties

CAS No.

49751-48-6

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

5-(4-bromobutyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12BrNO2/c11-6-2-1-3-8-4-5-9(10(13)14)12-7-8/h4-5,7H,1-3,6H2,(H,13,14)

InChI Key

ITLZIXOWINHSPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CCCCBr)C(=O)O

Origin of Product

United States

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